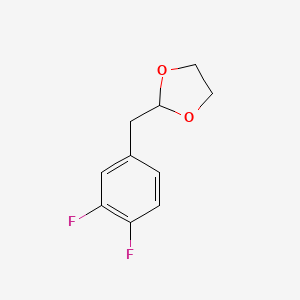

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,2-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a compound that has garnered attention due to its unique structural features and potential biological activities. The incorporation of a dioxolane ring and difluoromethyl substituents suggests possible interactions with biological systems that merit further investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

- Chemical Formula : C10H10F2O2

- Molecular Weight : 200.18 g/mol

- CAS Number : 760211549

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing dioxolane rings exhibit antimicrobial properties. For instance, derivatives of dioxolane have been shown to inhibit the growth of various bacterial strains. A study highlighted that certain dioxolane derivatives demonstrated significant antifungal activity against pathogenic fungi, suggesting that similar mechanisms may be present in this compound .

Cytotoxicity and Cancer Research

The compound's cytotoxicity has been assessed in cancer cell lines. In vitro studies revealed that this compound exhibited selective toxicity towards specific cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. Preliminary results suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Mechanistic Studies

Mechanistic investigations have focused on how this compound interacts at the molecular level:

- Phagosome Maturation : A study involving phagosomal proteins indicated that compounds similar to this compound can influence phagosome maturation processes in immune cells. This suggests a potential role in modulating immune responses .

- Cell Signaling Pathways : The compound may affect various signaling pathways associated with cell growth and apoptosis. For example, it has been suggested that the presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially influencing its interaction with cell membranes and subsequent signaling events .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Fungal Inhibition : In one case study, a series of dioxolane derivatives were synthesized and tested for antifungal activity. The results showed promising activity against Candida species, indicating that modifications to the dioxolane structure can enhance efficacy .

- Cancer Cell Lines : Another study focused on the cytotoxic effects of dioxolane-containing compounds on breast cancer cell lines. The findings demonstrated significant reductions in cell viability and increased apoptosis markers upon treatment with these compounds .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Biological Activity : The structural similarity of 1,2-difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene to known bioactive compounds suggests potential antiviral, anticancer, and anti-inflammatory activities. Preliminary studies indicate that derivatives of this compound may exhibit significant interactions with biological targets, warranting further investigation into its efficacy in drug development.

- Electrolyte Additives : This compound has been explored as an additive in lithium-ion batteries. Its ability to form a stable solid electrolyte interphase (SEI) enhances cycling efficiency and discharge capacity retention, making it a valuable component in energy storage applications.

Materials Science Applications

- Polymer Chemistry : The dioxolane moiety allows for its use as a co-monomer in the synthesis of polyacetals. These materials are known for their excellent mechanical properties and chemical resistance, making them suitable for various industrial applications.

- Solvent for Electrochemical Analysis : Due to its relatively inert nature and high dielectric constant, this compound can serve as an effective solvent for electrochemical studies involving transition metal complexes. This application is crucial for developing new catalysts and understanding reaction mechanisms in organic chemistry.

Table 1: Summary of Research Findings

| Application Area | Description | Results |

|---|---|---|

| Pharmaceuticals | Interaction studies with biological targets | Potential antiviral and anticancer activities identified; further research needed. |

| Energy Storage | Use as an electrolyte additive in lithium-ion batteries | Improved cycling efficiency and discharge capacity retention observed. |

| Polymer Chemistry | Co-monomer in polyacetal synthesis | Enhanced mechanical properties reported; applicable in various industrial contexts. |

| Electrochemical Analysis | Solvent for transition metal complex studies | Stable environment provided for electrochemical analysis leading to better catalyst design. |

Propiedades

IUPAC Name |

2-[(3,4-difluorophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFSPGAXADZYEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.